molecular formula C17H14N2O3S B2627110 1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde CAS No. 338401-52-8

1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde

Cat. No. B2627110
CAS RN: 338401-52-8
M. Wt: 326.37
InChI Key: BVGAWALYWQGFDQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde” are not well-documented. More research is needed to understand the chemical behavior of this compound .

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis Techniques : A one-pot synthesis method for similar indole compounds using isothiocyanates and sodium hydride has been developed, highlighting the potential for efficient production of such compounds (Kobayashi et al., 2013).

  • Gold-Catalyzed Cycloisomerizations : The use of gold(I)-catalyzed cycloisomerization to prepare indole-2-carbaldehydes demonstrates an innovative approach to synthesizing indole derivatives (Kothandaraman et al., 2011).

Chemical Properties and Reactions

  • Green and Sustainable Nanocatalysis : Indole-3-carbaldehyde has been synthesized using a solvent-free grindstone method, emphasizing eco-friendly and economically viable synthesis routes (Madan, 2020).

  • Palladacycles with Indole Core : The synthesis of palladacycles involving indole-3-carbaldehyde showcases its role in forming complex structures with potential catalytic applications (Singh et al., 2017).

  • Molecular Rearrangements : Studies on 1,2,3-triazole-4-carbaldehydes involving indole derivatives reveal the potential for structural rearrangements under certain conditions, useful in organic synthesis (L'abbé et al., 1990).

  • Synthesis of Fused Heterocycles : The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole from indole-3-carbaldehyde illustrates the formation of novel heterocyclic compounds (Gribble et al., 2002).

  • Novel Organic Anode Catalysts : Indole-based compounds have been explored as organic, metal-free catalysts for glucose electrooxidation, indicating potential applications in fuel cells (Hamad et al., 2021).

Future Directions

The future directions for research on “1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound .

properties

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfanyl-5-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-3-6-13(7-4-11)23-17-15(10-20)14-9-12(19(21)22)5-8-16(14)18(17)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGAWALYWQGFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=C(N2C)C=CC(=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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